molecular formula C11H15NO B1359869 4-Phenoxypiperidine CAS No. 3202-33-3

4-Phenoxypiperidine

Cat. No.: B1359869
CAS No.: 3202-33-3
M. Wt: 177.24 g/mol
InChI Key: KBYPITRKIJKGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxypiperidine (CAS: 3202-33-3) is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₅NO (MW: 177.25 g/mol), and it is commonly utilized as a key scaffold in medicinal chemistry, particularly in the development of histamine H₃ receptor (H₃R) antagonists/inverse agonists . The compound's conformational rigidity, imparted by the phenoxy group, enhances receptor binding affinity and selectivity compared to flexible analogs like 3-aminopropanol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxypiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with phenol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

4-Phenoxypiperidine derivatives exhibit a range of pharmacological activities, particularly as mu opioid receptor agonists. A notable study conducted a quantitative structure-activity relationship (QSAR) analysis on a series of these derivatives, revealing their potential as analgesics. The study utilized a three-layer back-propagation neural network method to correlate molecular descriptors with analgesic activities, leading to the identification of key structural features that enhance efficacy .

Table 1: Summary of Pharmacological Activities of this compound Derivatives

Compound NameActivity TypeKey Findings
4-PhenylpiperidineMu opioid agonistEffective analgesic properties; QSAR model developed
This compound-2-carboxamide5-HT2CR positive allosteric modulatorImproved pharmacokinetics; reduces food intake in preclinical studies
4-Phenylpiperidine derivativesSigma receptor ligandsPotential for psychotherapeutic applications; high affinity observed

Therapeutic Applications

The therapeutic potential of this compound compounds extends to various medical conditions:

  • Pain Management : These compounds have been investigated for their analgesic properties, particularly as alternatives to traditional opioids like pethidine, which are associated with high addiction potential and side effects. The novel piperidine analogs demonstrate comparable efficacy in pain relief while potentially reducing the risk of addiction .
  • Neurological Disorders : The modulation of serotonin receptors by certain this compound derivatives suggests their utility in treating conditions such as obesity and substance use disorders. For instance, compounds acting as positive allosteric modulators of the 5-HT2C receptor have shown promise in enhancing satiety and controlling appetite .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound derivatives has revealed important insights into their structure-activity relationships. Studies indicate that specific modifications at the piperidine ring can significantly influence the pharmacological profile of these compounds. For example, para-substituted phenyl groups have been linked to increased affinity for monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism .

Table 2: Structural Modifications and Their Impact on Activity

Modification TypeEffect on ActivityReference
Para-substitution on phenyl ringIncreased MAO affinity
Alkyl chain variations at position 4Enhanced mu receptor activity
Cyclohexyl substitutionsImproved pharmacokinetics

Case Studies

Several case studies highlight the successful application of this compound derivatives in drug development:

  • Mu Opioid Agonists : A series of derivatives demonstrated significant agonistic activity towards human mu receptors, providing a basis for developing new analgesics with reduced side effects compared to existing opioids .
  • Psychotherapeutic Agents : Research into sigma receptor ligands derived from this compound has indicated potential for developing novel treatments for psychiatric disorders, showcasing their role in modulating neurotransmitter systems effectively .

Mechanism of Action

The mechanism of action of 4-phenoxypiperidine involves its interaction with specific molecular targets. As a histamine H3 antagonist, it binds to the histamine H3 receptor, inhibiting its activity. This can modulate the release of neurotransmitters and affect various physiological processes .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The table below compares 4-Phenoxypiperidine with structurally related piperidine derivatives and their pharmacological properties:

Compound Structural Feature Target/Activity pKi (H₃R) Selectivity Notes Reference
This compound 4-phenoxy substitution H₃R antagonist/inverse agonist 8.2–9.2 High CNS penetration; low CYP450 interaction
Pitolisant (Wakix) 3-aminopropanol linker H₃R inverse agonist 8.5 EMA-approved for narcolepsy; moderate brain penetration
JNJ-5207852 3-aminopropanol + benzamide H₃R antagonist 8.7 Improved selectivity but lower metabolic stability
ABT-239 2-aminoethylbenzofuran H₃R antagonist 9.0 High potency but limited solubility
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxy substitution H₃R antagonist (predicted) N/A Enhanced lipophilicity; unconfirmed in vivo efficacy
Thioperamide Imidazole-containing Prototype H₃R antagonist 7.8 Poor brain penetration; CYP450 inhibition

Key Structural Insights :

  • Rigidity vs. Flexibility: this compound’s rigid structure improves binding to H₃R compared to flexible 3-aminopropanol derivatives (e.g., Pitolisant), as shown in QSAR models .
  • Electron-Deficient Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethoxy in 4-(4-Trifluoromethoxy-phenyl)-piperidine) may enhance binding but require further validation .

Pharmacokinetic and Physicochemical Properties

Property This compound Pitolisant ABT-239 Thioperamide
Solubility (DMSO) 10 mM 5 mM <1 mM 2 mM
Brain Penetration High Moderate Low Low
CYP450 Inhibition Low Moderate High High
Synthetic Complexity Moderate High High Low

Critical Observations :

  • Metabolic Stability: this compound derivatives exhibit lower CYP450 inhibition than imidazole-based compounds (e.g., thioperamide), reducing drug-drug interaction risks .
  • Formulation Challenges: ABT-239’s poor solubility contrasts with this compound’s versatility in salt forms (e.g., hydrochloride) for improved bioavailability .

In Vivo Efficacy and Clinical Relevance

  • 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g): A this compound derivative demonstrated wake-promoting effects in rats at 1 mg/kg (sc), surpassing Pitolisant’s efficacy in preclinical models .
  • Pitolisant : Clinically effective at 20–40 mg/day but requires dose adjustments due to moderate half-life (~10–12 hours) .

Biological Activity

4-Phenoxypiperidine is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antiviral, antibacterial, and receptor modulation activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H15_{15}NO, characterized by a piperidine ring substituted with a phenoxy group. Its structure allows for interactions with various biological targets, making it a versatile compound in drug discovery.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For instance, research on benzoyl derivatives of this compound demonstrated their efficacy as inhibitors of the β-catenin/B-cell lymphoma 9 protein–protein interaction, which is crucial in the context of viral replication and oncogenesis .

Case Study: Antiviral Profiling

A study evaluated the antiviral properties of several phenoxy-substituted piperidines against SARS-CoV-2. The compounds were tested for their half-maximal effective concentration (EC50_{50}) and cytotoxic concentration (CC50_{50}) values in VeroE6 cells. Notably, one compound displayed an EC50_{50} value of 4.7 µM and a CC50_{50} value of 21 µM, indicating promising antiviral activity with manageable cytotoxicity .

CompoundEC50_{50} (µM)CC50_{50} (µM)
Compound A4.721
GS-4415240.8272.9

Antibacterial and Antifungal Activity

The antibacterial properties of piperidine derivatives, including this compound, have been explored extensively. A study reported that several derivatives exhibited activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness.

CompoundMIC against S. aureus (µM)MIC against P. aeruginosa (µM)
Compound B>100>100
Ciprofloxacin40.8

Receptor Modulation

This compound has also been investigated for its interaction with various receptors, particularly histamine receptors. A notable finding is its role as a potent inverse agonist at the histamine H3 receptor, which has implications for sleep regulation and cognitive enhancement . This activity underscores its potential in treating conditions related to sleep disorders and attention deficits.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through the inhibition of receptor interactions that lead to increased wakefulness and cognitive function.

In Silico Studies

Recent computational studies have utilized tools like SwissTargetPrediction to predict the biological activity spectra of new piperidine derivatives. These studies suggest that modifications to the piperidine structure can enhance its pharmacological profile, making it a candidate for further preclinical studies targeting cancer and central nervous system diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-phenoxypiperidine derivatives, and how can purity be validated?

  • Methodology : Utilize nucleophilic substitution reactions between piperidine precursors and phenoxy electrophiles under reflux conditions (e.g., acetonitrile, 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton signals at δ 6.8–7.4 ppm) and mass spectrometry .

Q. What pharmacological activities are associated with this compound, and how are they assessed experimentally?

  • Methodology : Evaluate muscle relaxant activity using in vitro assays such as guinea pig ileum contraction inhibition (EC50_{50} values). For anticonvulsant effects, employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Receptor binding assays (e.g., histamine H3_3R antagonism) require radioligand displacement studies (e.g., 3H^3H-α-methylhistamine) with IC50_{50} calculations .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodology : Combine spectroscopic methods:

  • NMR : Identify substituent positions via coupling patterns (e.g., piperidine ring protons at δ 1.5–3.0 ppm).
  • LC-MS : Confirm molecular weight and detect impurities.
  • X-ray crystallography : Resolve stereochemistry for chiral derivatives.
    Cross-reference data with PubChem or NIST databases for validation .

Advanced Research Questions

Q. How can QSAR models optimize this compound derivatives for H3_3R inverse agonism?

  • Methodology : Apply quantum-chemical descriptors (e.g., HOMO, LUMO, εFERMO) to correlate electronic properties with pKi values. Use hierarchical cluster analysis (HCA) to group compounds by activity. Validate models with statistical parameters (R2^2 > 0.9, Q2^2 > 0.85) and predict novel derivatives via forward stepwise regression. Prioritize substitutions at the phenoxy para-position for enhanced binding .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Systematic review : Follow PRISMA guidelines to aggregate data, assess study quality (e.g., risk of bias via Cochrane criteria), and perform meta-analysis .
  • Experimental replication : Standardize protocols (e.g., cell lines, animal strains) and validate assays with positive/negative controls.
  • Data triangulation : Cross-check in vitro, in vivo, and computational results to identify outliers .

Q. How to design in vivo studies to evaluate neuropharmacological effects while minimizing confounders?

  • Methodology :

  • PICOT framework : Define Population (e.g., Sprague-Dawley rats), Intervention (dose range: 10–100 mg/kg), Comparison (vehicle control), Outcome (e.g., locomotor activity via open-field test), Time (acute vs. chronic dosing) .
  • Blinding : Use double-blind protocols for behavioral assessments.
  • Power analysis : Calculate sample size (n ≥ 8/group) to ensure statistical significance (α = 0.05, power = 80%) .

Q. What methodologies assess hERG channel liability early in drug discovery?

  • Methodology : Employ automated patch-clamp assays (e.g., QPatch) to measure IC50_{50} values for hERG inhibition. Use structural alerts (e.g., basic nitrogen atoms in piperidine) to guide SAR. Validate with in silico models (e.g., Maestro’s Prime MM-GBSA) to predict binding affinity. Prioritize derivatives with IC50_{50} > 10 μM to avoid cardiotoxicity .

Q. How to validate molecular docking predictions for this compound-H3_3R interactions?

  • Methodology :

  • Docking software : Use AutoDock Vina or Schrödinger Suite with cryo-EM receptor structures (PDB: 6DZE).
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies.
  • Experimental validation : Compare docking scores with radioligand binding assay results (Ki_i values) .

Q. How to integrate findings from in vitro and in vivo models into a cohesive mechanistic hypothesis?

  • Methodology :

  • Pharmacokinetic bridging : Measure plasma/tissue concentrations (LC-MS/MS) to correlate in vitro EC50_{50} with in vivo efficacy.
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK signaling).
  • Computational modeling : Build kinetic models (e.g., COPASI) to simulate dose-response relationships .

Q. What frameworks ensure ethical and reproducible research on this compound derivatives?

  • Methodology :
  • FINER criteria : Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant.
  • Protocol registration : Pre-register studies on platforms like ClinicalTrials.gov or OSF.
  • Data transparency : Share raw data (e.g., via Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

4-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPITRKIJKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3202-33-3
Record name 4-Phenoxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENOXYPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 227°-229°; [α]D =-31.6° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-phenoxypyridine and benzylbromide in acetone was stirred overnight at room temperature. After removal of the solvent, the residue was dissolved in methanol, cooled to -20° C. and treated portionwise with sodium borohydride, and warmed to 0° C. After a standard workup and purification, the resulting tetrahydropyridine adduct was dissolved in methanol and hydrogenated using 20% Pd-C as a catalyst to provide 4-phenoxypiperidine. A mixture of 4-phenoxypiperidine and 1-bromo-3-(4-fluorophenoxy)propane in acetone with excess potassium carbonate was heated at reflux for 12 hours to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-phenoxy-piperidine (420 mg, 1.6 mmol), Pd—C 10% (10 mg) and TFA (0.18 mL, 1,6 mmol) in MeOH (5 mL) is hydrogenated at room temperature and atmospheric pressure for 20 h. The mixture is filtered over Celite and the filtrate is concentrated under reduced pressure. The residue is dissolved in CH2Cl2, washed with sat. NaHCO3, filtered and concentrated to provide the title compound.
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phenoxypiperidine
4-Phenoxypiperidine
4-Phenoxypiperidine
4-Phenoxypiperidine
4-Phenoxypiperidine
4-Phenoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.